molecular formula C7H5FO2 B8710385 Phenyl Fluoroformate CAS No. 351-80-4

Phenyl Fluoroformate

Cat. No.: B8710385
CAS No.: 351-80-4
M. Wt: 140.11 g/mol
InChI Key: VRDZDFJZFWYWIQ-UHFFFAOYSA-N
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Description

Phenyl Fluoroformate is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

351-80-4

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

IUPAC Name

phenyl carbonofluoridate

InChI

InChI=1S/C7H5FO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

VRDZDFJZFWYWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11.6 g (0.058 mole) of freshly distilled 1-chloroethyl phenyl carbonate, 4.60 g (0.079 mole) of anhydrous KF (Aldrich), 0.80 g (0.003 mole) of 18-crown-6 ether (Aldrich) is prepared. The mixture is stirred and heated by means of an oil bath at 75° C. at a pressure of about 2.7 kPa. The reaction is allowed to proceed for 90 minutes during which the phenyl fluoroformate which is formed continuously evaporates and is removed by fractional distillation.
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Synthesis routes and methods II

Procedure details

To a solution of phenylchloroformate in acetonitrile is charged sodium fluoride. To this mixture is charged the 15-crown-5(“15C5”) at ambient temperature. The reaction mixture is then heated to 40° C. for approximately 16 hrs. Reaction completion is monitored by gas chromatography (“G.C.”).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The preparation was carried out as in Example 2 but using 250 g of ethylene carbonate, 89 g (1.53 mol) of potassium fluoride and 156.6 g (1.0 mol) of phenyl chloroformate. After addition of the chloroformate, stirring of the reaction mixture was continued at 45°-50° C. for 2 hours. Evaporation under vacuum was carried out as above. By distillation under reduced pressure, 131 g (93.5% yield) of phenyl fluoroformate with a boiling point of 62°-64° at 40 mm Hg were recovered.
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93.5%

Synthesis routes and methods V

Procedure details

To a solution of phenylchloroformate in acetonitrile is charged sodium fluoride. To this mixture is charged the 15-crown-5 (“15C5”)at ambient temperature. The reaction mixture is then heated to 40° C. for approximately 16 hrs. Reaction completion is monitored by gas chromatography (“G.C.”).
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